2,3-Dimethyloxolane-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyloxolane-3-carboxylic acid consists of a cyclic structure with two methyl groups attached to the third carbon atom in the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.17 g/mol. Like other carboxylic acids, it likely exhibits strong hydrogen bonding, leading to high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Solvent Development for Carboxylic Acid Extraction
The extraction of carboxylic acids from aqueous streams is vital for the production of bio-based plastics. Research has identified solvents such as ionic liquids and improved traditional solvents for efficient carboxylic acid recovery. This is crucial for sustainable organic acid production and the advancement of bio-based material manufacturing. The review by Sprakel and Schuur (2019) discusses solvent developments for liquid-liquid extraction of carboxylic acids, emphasizing the economic feasibility and environmental impact of using novel solvents like ionic liquids for the extraction process Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are known to inhibit the microbial production of biofuels and chemicals, affecting microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the toxic effects of carboxylic acids on these microbes is essential for developing strategies to increase microbial tolerance and robustness, thus improving biofuel and biochemical production efficiency. Jarboe, Royce, and Liu (2013) highlight the importance of metabolic engineering in mitigating the inhibitory effects of carboxylic acids on microbial biocatalysts Jarboe, Royce, & Liu, 2013.
Recovery Processes for Carboxylic Acids
The separation of carboxylic acids from dilute aqueous streams, such as wastewater, is challenging due to low concentrations. Reyhanitash et al. (2018) reviewed various liquid-liquid extraction-based processes for carboxylic acid recovery, focusing on energy efficiency and the use of environmentally friendly solvents. This research is pivotal for the sustainable production of carboxylic acids from waste-derived resources Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018.
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives have shown significant promise in anticancer research due to their ability to interact with cancer cells. The study by De, Baltas, and Bedos-Belval (2011) reviews the synthesis and biological evaluation of cinnamic acid derivatives as anticancer agents, highlighting their potential in medicinal research for developing novel anticancer therapies De, Baltas, & Bedos-Belval, 2011.
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into valuable chemicals like furan derivatives, which can serve as feedstocks for the production of sustainable polymers and fuels, is a key area of research. Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-hydroxymethylfurfural (HMF) and its derivatives from biomass, outlining the potential of these compounds in replacing non-renewable hydrocarbon resources Chernyshev, Kravchenko, & Ananikov, 2017.
Properties
IUPAC Name |
2,3-dimethyloxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-7(2,6(8)9)3-4-10-5/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQLYRFPBSKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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